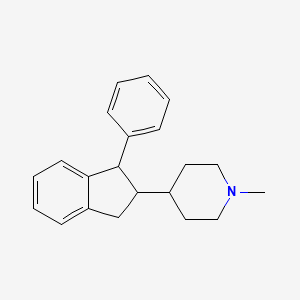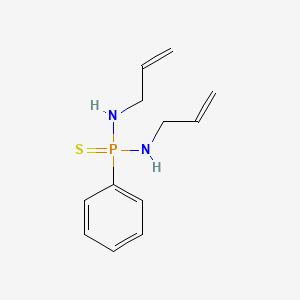
2,4-Diamino-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-3,5-dimethylphenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, characterized by the presence of two amino groups and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to produce 3,5-dimethylphenol. This intermediate is then subjected to nitration and reduction to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-3,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dinitro-3,5-dimethylphenol.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,4-Diamino-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-1,3,5-triazine: A compound with similar amino group functionality but a different aromatic core.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with additional phenyl substitution.
Uniqueness
2,4-Diamino-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino and methyl groups provide a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,4-diamino-3,5-dimethylphenol |
InChI |
InChI=1S/C8H12N2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,9-10H2,1-2H3 |
Clave InChI |
PYFXEDDXCHOKKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)




![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

